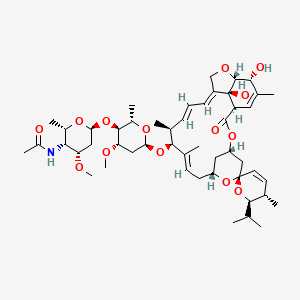
Eprinomectin B1b
Overview
Description
Eprinomectin B1b is a semi-synthetic compound of the avermectin family . It is a minor component (<10%) of the commercial product for endo- and exo-parasite control, eprinomectin . It is used as a veterinary topical endectocide .
Synthesis Analysis
Eprinomectin B1b is a semi-synthetic analogue of avermectin B1b. It is prepared by oxidation of the 4’'-hydroxy moiety and reductive amination followed by acetylation .Molecular Structure Analysis
Eprinomectin B1b has a complex molecular structure. It contains a total of 143 bonds, including 70 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 7 double bonds, 1 five-membered ring, 5 six-membered rings, 1 nine-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), 2 hydroxyl groups, 1 secondary alcohol, 1 tertiary alcohol, and 9 ethers (aliphatic) .Chemical Reactions Analysis
Eprinomectin B1b is a derivative of ivermectin and it suppresses growth and metastatic phenotypes of prostate cancer cells by targeting the β-catenin signaling pathway .Scientific Research Applications
- Eprinomectin B1b exhibits anticancer properties against metastatic prostate cancer cells. Research indicates that it suppresses growth and metastatic phenotypes by targeting the β-catenin signaling pathway .
- Eprinomectin B1b is primarily used as a parasiticide in veterinary medicine. It effectively treats internal and external parasites in cattle and sheep .
- Eprinomectin B1b provides new avenues for therapeutic approaches in advanced prostate cancer. Its effects on metastatic castration-resistant prostate cancer cells hold promise .
Prostate Cancer Treatment
Antiparasitic Effects
Therapeutic Potential for Advanced Prostate Cancer
Mechanism of Action
Target of Action
Eprinomectin B1b is a semi-synthetic compound of the avermectin family . It is primarily used for the treatment of internal and external parasites in cattle and lactating cows . The primary targets of Eprinomectin B1b are the glutamate-gated chloride ion channels which occur in invertebrate nerve and muscle cells .
Mode of Action
Eprinomectin B1b, like other avermectins, works by preventing the transmission of electrical impulses in the muscle and nerves of invertebrates . It does this by amplifying the effects of glutamate on the invertebrate-specific gated chloride channels . This leads to an increase in the permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the nerve or muscle cell . This hyperpolarization causes paralysis and death of the parasite .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the glutamate-gated chloride ion channels in invertebrate nerve and muscle cells . This interference disrupts the normal electrical activity in these cells, leading to paralysis and death of the parasite .
Pharmacokinetics
The pharmacokinetics of Eprinomectin B1b involve absorption, distribution, metabolism, and excretion (ADME). After administration, only a small percentage of the dose is found in the urine, while a significant portion is excreted in the feces . In feces, the parental homologue eprinomectin B1a accounted for approximately 82% of total radioactivity . Five minor metabolites of eprinomectin B1a were detected in feces .
Result of Action
The result of Eprinomectin B1b’s action is the effective treatment of internal and external parasites in cattle and lactating cows . By targeting the glutamate-gated chloride ion channels in invertebrate nerve and muscle cells, Eprinomectin B1b causes paralysis and death of the parasites .
Action Environment
The action of Eprinomectin B1b can be influenced by environmental factors. For instance, the compound’s efficacy and stability can be affected by the presence of mud or manure on the areas of the backline where it is applied . Furthermore, the compound’s action can also be influenced by the metabolic differences between male and female rats . Therefore, the environment plays a crucial role in the action, efficacy, and stability of Eprinomectin B1b.
Safety and Hazards
Eprinomectin B1b is classified as having acute toxicity (Category 3, Oral), reproductive toxicity (Category 2), and specific target organ toxicity – repeated exposure (Category 2). It is also hazardous to the aquatic environment, both short-term (Acute - Category Acute 1) and long-term (Chronic - Category Chronic 1) . It is advised to avoid release to the environment, and to use personal protective equipment as required .
properties
IUPAC Name |
N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12+,27-15+,33-14+/t26-,28-,30-,31-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44-,45-,46+,48+,49+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNHOHPRXXCPRA-FZTOWWROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)NC(=O)C)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H73NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037695 | |
| Record name | Eprinomectin B1b | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
900.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eprinomectin B1b | |
CAS RN |
133305-89-2 | |
| Record name | (4′′R)-4′′-(Acetylamino)-5-O-demethyl-25-de(1-methylpropyl)-4′′-deoxy-25-(1-methylethyl)avermectin A1a | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133305-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eprinomectin component b1b | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133305892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eprinomectin B1b | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPRINOMECTIN B1B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31OML2QZ0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride](/img/structure/B3026080.png)
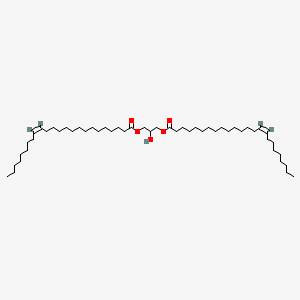

![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026084.png)
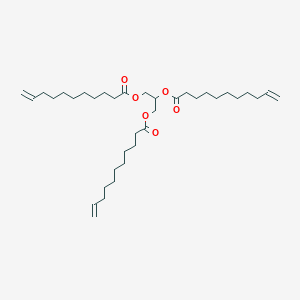
![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-[[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026089.png)
![tetracosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026090.png)


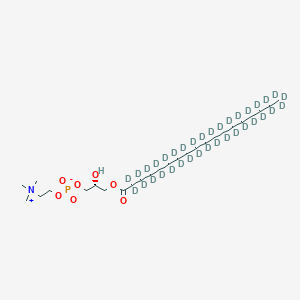


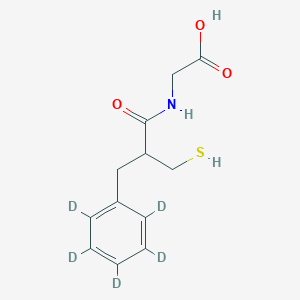
![N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide](/img/structure/B3026103.png)